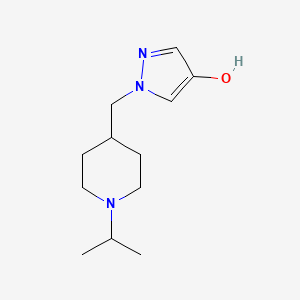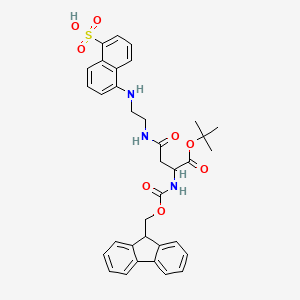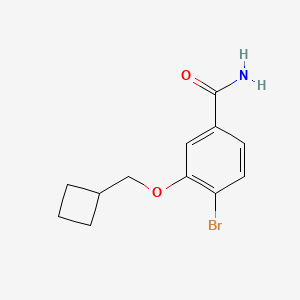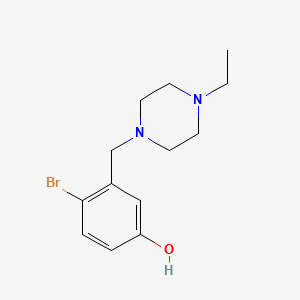
1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol is an organic compound that belongs to the class of piperidines. It is a specialty product used for proteomics research . The molecular formula of this compound is C9H20N2, and it has a molecular weight of 156.27 .
Preparation Methods
The synthesis of 1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol involves several steps. One common method includes the reaction of 1-isopropylpiperidine with formaldehyde and hydrogen cyanide to form the intermediate compound, which is then reacted with hydrazine to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
(1-Isopropyl-4-methylpiperidin-4-yl)methanamine: This compound has a similar piperidine structure but differs in its functional groups.
N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide: This compound has a different substituent on the piperidine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H21N3O |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-[(1-propan-2-ylpiperidin-4-yl)methyl]pyrazol-4-ol |
InChI |
InChI=1S/C12H21N3O/c1-10(2)14-5-3-11(4-6-14)8-15-9-12(16)7-13-15/h7,9-11,16H,3-6,8H2,1-2H3 |
InChI Key |
RNMIFWNVFWDBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)CN2C=C(C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)






![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)

